4-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride
Description
Properties
IUPAC Name |
5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c1-3-8-4-2-6(1)7-9-5-10-11-7;/h5-6,8H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXIDWOUZYEHJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=NO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391033-16-1 | |
| Record name | 4-(1,2,4-oxadiazol-5-yl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride typically involves the reaction of piperidine derivatives with oxadiazole precursors. One common method includes the cyclization of hydrazides with nitriles under acidic conditions to form the oxadiazole ring . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 4-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
4-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxadiazole ring is substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, N-oxides, and reduced heterocyclic compounds.
Scientific Research Applications
4-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride and its derivatives have a variety of applications, mainly in the pharmaceutical and chemical research fields. These applications stem from their unique structural properties and biological activities.
4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride
- Positive Allosteric Modulator of mGlu5 Receptors This compound enhances the receptor's response to glutamate by binding to an allosteric site, which leads to increased downstream signaling pathways involved in synaptic plasticity and cognitive functions. Preclinical studies suggest it has antipsychotic-like effects and cognitive-enhancing properties, making it a potential treatment for neuropsychiatric disorders.
- Synthesis The synthesis involves multi-step organic reactions, which can vary based on specific reagents and conditions.
- Potential Applications It enhances glutamatergic signaling through mGlu5 receptors without directly activating them and affects downstream signaling pathways like ERK phosphorylation and cAMP-responsive element-binding protein activation. This suggests its potential in modulating synaptic plasticity and cognitive functions.
Antiproliferative Agents
- Tubulin Inhibitors A new chemical class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, has been discovered . These compounds act as tubulin inhibitors .
- Prostate Cancer Research 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have shown antiproliferative activity in the DU-145 prostate cancer cell line . Compound 12a (GI 50 = 120 nM) is a potential lead for developing chemotherapeutic agents against prostate cancer .
- Antitubulin Activity Direct biochemical experiments have confirmed that 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides possess antitubulin activity .
Piperidine Derivatives
- Antiviral Agents Piperidine derivatives are utilized as antiviral agents.
- Modulators of Chemokine Receptor CCR5 Piperidine derivatives can act as modulators of the chemokine receptor CCR5 .
Structural Analogs and Related Compounds
- 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride Similar oxadiazole structure but with a different fluorophenyl group, which is a positive allosteric modulator of mGlu5.
- ADX47273 Contains a similar piperidine structure with distinct substitutions and has antipsychotic-like effects in preclinical models.
- 3-(Pyridazin-4-yl)-5,6-dihydro-1,2,4-oxadiazine derivatives Different ring structure but shares oxadiazole core and has potential use in controlling phytopathogenic microorganisms.
Mechanism of Action
The mechanism of action of 4-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist . The pathways involved in its mechanism of action include the inhibition of succinate dehydrogenase and the modulation of reactive oxygen species production .
Comparison with Similar Compounds
Structural and Physicochemical Differences
- Isopropyl (): Offers moderate hydrophobicity, favoring solubility in organic solvents during synthesis. Phenyl (): Increases aromaticity, which may enhance π-π stacking interactions in receptor binding. Oxan-4-yl (): Introduces a tetrahydropyran group, improving metabolic stability in drug candidates.
- Molecular Weight and Solubility: Compounds with smaller substituents (e.g., isopropyl) exhibit lower molecular weights (~230–260 g/mol), favoring better aqueous solubility.
Biological Activity
4-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the existing literature on its biological activity, focusing on its mechanism of action, efficacy in various cancer models, and potential therapeutic applications.
The primary mechanism of action for 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives involves their role as tubulin inhibitors . These compounds disrupt microtubule dynamics, which is crucial for cell division. The binding of these compounds to the colchicine site on tubulin leads to increased mitotic arrest in cancer cells, thereby exhibiting antiproliferative effects.
Key Findings:
- Tubulin Inhibition : Studies indicate that 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives can inhibit tubulin polymerization effectively. For instance, the compound was shown to have an IC50 value of 120 nM against the DU-145 prostate cancer cell line .
- Increased Mitotic Cells : Treatment with these compounds resulted in a significant increase in mitotic cells in leukemia cell lines, confirming their antiproliferative activity .
Efficacy in Cancer Models
The biological activity of 4-(1,2,4-oxadiazol-5-yl)piperidine hydrochloride has been evaluated in various cancer models:
| Cancer Type | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Prostate Cancer | DU-145 | 120 | Tubulin inhibition |
| Leukemia | K562 | 300 | Mitotic arrest |
| Hepatocellular Carcinoma | HepG2 | 250 | Apoptosis induction via HsClpP agonism |
Case Studies
- Prostate Cancer Study : A series of experiments with DU-145 cells demonstrated that 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives significantly inhibited cell proliferation. The SAR (Structure-Activity Relationship) analysis revealed that modifications to the piperidine ring could enhance potency and selectivity against cancer cells .
- Leukemia Cell Line Analysis : In K562 leukemia cells, these compounds were found to induce apoptosis through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspase-3 and PARP (Poly ADP-Ribose Polymerase) following treatment .
- HsClpP Agonism in Hepatocellular Carcinoma : Recent studies have also identified 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives as HsClpP agonists that showed promise in treating hepatocellular carcinoma by promoting mitochondrial homeostasis and inducing apoptosis .
Q & A
Basic Question: What are the recommended methodologies for synthesizing and characterizing 4-(1,2,4-oxadiazol-5-yl)piperidine hydrochloride?
Methodological Answer:
Synthesis typically involves coupling reactions between piperidine derivatives and oxadiazole precursors. For example, oxadiazole rings can be formed via cyclization of amidoximes using dehydrating agents like DCC (dicyclohexylcarbodiimide) under inert atmospheres . Post-synthesis purification often employs column chromatography with gradients of methanol/dichloromethane, followed by recrystallization from ethanol-water mixtures to achieve >95% purity . Characterization should include:
- NMR (¹H/¹³C) to confirm regioselectivity of the oxadiazole ring and piperidine substitution .
- HPLC with ammonium acetate buffer (pH 6.5) for purity assessment, as described in pharmacopeial methods .
- Mass spectrometry (ESI-MS) to verify molecular weight and chloride counterion presence .
Basic Question: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (N95 masks) is advised if handling powders due to potential inhalation hazards .
- First Aid: For skin exposure, rinse immediately with water for 15 minutes; for eye contact, use saline solution irrigation .
- Storage: Store in sealed containers at room temperature (RT) under inert gas (argon/nitrogen) to prevent hygroscopic degradation .
Advanced Question: How can reaction conditions be optimized to improve yield and selectivity in oxadiazole-piperidine coupling?
Methodological Answer:
- Factorial Design: Use a 2³ factorial experiment to test variables: temperature (25–80°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–2.0 mol%). Analyze interactions using ANOVA to identify optimal conditions .
- Computational Screening: Apply density functional theory (DFT) to model transition states and predict regioselectivity. For example, assess the energy barrier for 1,2,4-oxadiazole vs. 1,3,4-oxadiazole formation under varying conditions .
- In Situ Monitoring: Use FT-IR or Raman spectroscopy to track reaction progress and adjust parameters in real time .
Advanced Question: How should researchers resolve contradictions in reported purity or reactivity data for this compound?
Methodological Answer:
- Source Comparison: Cross-validate data using orthogonal techniques (e.g., HPLC vs. LC-MS) to rule out method-specific biases .
- Batch Analysis: Compare multiple synthesis batches to isolate variables (e.g., residual solvents, counterion stoichiometry) that may affect reactivity .
- Peer Review: Collaborate with independent labs to replicate results, ensuring consistency in protocols (e.g., drying times, solvent grades) .
Basic Question: What analytical techniques are essential for confirming structural integrity and stability?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Determine decomposition temperatures and hygroscopicity under controlled humidity .
- X-ray Diffraction (XRD): Resolve crystallinity and polymorphic forms, which can impact solubility and bioavailability .
- Stability Testing: Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products .
Advanced Question: What computational tools are available to predict the compound’s biological activity or binding affinity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., GABA-A or serotonin transporters) .
- ADMET Prediction: Apply tools like SwissADME to estimate pharmacokinetic properties (e.g., blood-brain barrier permeability) .
- Quantum Mechanics/Molecular Mechanics (QM/MM): Simulate reaction pathways for metabolic degradation studies .
Advanced Question: How can researchers design experiments to explore the compound’s potential as a pharmacophore in drug discovery?
Methodological Answer:
- SAR Studies: Synthesize analogs with modifications to the oxadiazole ring (e.g., 3-pyridyl substitutions) or piperidine N-alkylation and test against target enzymes .
- High-Throughput Screening (HTS): Use fluorescence-based assays to measure inhibition constants (Ki) for rapid activity profiling .
- Cryo-EM or X-ray Crystallography: Resolve ligand-receptor complexes to guide rational design .
Basic Question: What are the best practices for long-term storage and handling to prevent compound degradation?
Methodological Answer:
- Desiccation: Store in vacuum-sealed containers with silica gel to minimize moisture uptake .
- Light Protection: Use amber glass vials to prevent photodegradation, especially if the oxadiazole moiety is UV-sensitive .
- Inventory Logs: Track storage duration and conditions (temperature/humidity) to correlate with stability data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
